5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one
Description
5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one is a substituted dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction or its modified protocols. This compound features a 4-(p-tolyl) group (para-methyl-substituted phenyl) at position 4, an ethyl group at position 5, and a methyl group at position 5. DHPMs are known for their biological activities, including antimicrobial, anticancer, and calcium channel modulation properties . The structural uniqueness of this compound lies in its combination of alkyl and aryl substituents, which influence its electronic, steric, and physicochemical properties.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
5-ethyl-6-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C14H18N2O/c1-4-12-10(3)15-14(17)16-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,15,16,17) |
InChI Key |
BCSMPHYXKCTGIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)NC1C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one typically involves a multi-step process:
Biginelli Reaction: This is a one-pot synthesis method that involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production may involve optimization of the Biginelli reaction for higher yields and purity. This could include the use of more efficient catalysts, solvent systems, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl or ethyl groups.
Reduction: Reduction reactions may target the carbonyl group in the dihydropyrimidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used.
Major Products
The major products depend on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to.
Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Position 5 and 6 Substituents
- The 4-nitrophenyl group introduces strong electron-withdrawing character, contrasting with the electron-donating p-tolyl group in the target compound .
- 5-Methoxycarbonyl-6-methyl-4-phenyl-DHPM (Compound 8, ) : The methoxycarbonyl group at position 5 provides a shorter alkyl chain than ethoxycarbonyl, affecting solubility and steric hindrance .
- 5-Diethoxyphosphoryl-4-phenyl-6-styryl-DHPM (Compound 12a, ) : Phosphonate substituents at position 5 significantly alter electronic properties and biological activity compared to alkyl or ester groups .
Aryl Group Variations at Position 4
- 4-Phenyl-DHPM (Compound 3, ) : Lacks the para-methyl group of p-tolyl, resulting in reduced steric bulk and differing electronic effects. The absence of the methyl group lowers lipophilicity compared to the target compound .
- 4-(4-Methoxyphenyl)-DHPM () : The methoxy group is electron-donating, similar to p-tolyl, but with increased polarity due to the oxygen atom. This compound was synthesized with a 95.2% yield using a strong acidic ion-exchange membrane .
- 4-(3-Chlorophenyl)-DHPM (Compound 13c, ) : The chloro substituent introduces electron-withdrawing effects, contrasting with the electron-donating methyl in p-tolyl. This impacts reactivity in oxidative aromatization (e.g., ) .
Physicochemical and Spectroscopic Properties
Melting Points :
NMR Shifts :
- The -NMe signal in 5-Ethyl-6-methyl-4-phenyl-DHPM appears at 29.8 ppm in 13C-NMR (), while phosphonated derivatives show distinct 31P signals (e.g., δ 22.6 ppm for Compound 13c, ) .
Biological Activity
5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one is a compound belonging to the class of dihydropyrimidinones (DHPMs), which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and relevant case studies.
1. Overview of Dihydropyrimidinones
Dihydropyrimidinones are known for their presence in various natural products and synthetic drugs. They exhibit a range of biological activities, including:
- Antimicrobial : Effective against bacteria and fungi.
- Antihypertensive : Used in blood pressure regulation.
- Anticancer : Potential in cancer treatment.
- Anti-inflammatory : Reducing inflammation.
2. Synthesis Methods
The synthesis of this compound is often achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. Recent advancements have introduced greener synthesis methods that enhance yield and reduce environmental impact .
Table 1: Summary of Synthesis Techniques
| Method | Description | Yield (%) |
|---|---|---|
| Biginelli Reaction | Traditional method using aldehyde, β-ketoester, urea | 80-90 |
| Microwave-Assisted Synthesis | Faster reaction under microwave irradiation | 85-95 |
| Solvent-Free Conditions | Environmentally friendly approach | 90+ |
3.1 Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial and fungal strains. Studies indicate that this compound exhibits significant antibacterial activity against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus niger
In vitro tests have shown that the compound demonstrates a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various strains .
Table 2: Antimicrobial Activity Data
| Microorganism | Activity (MIC µg/mL) | Remarks |
|---|---|---|
| Staphylococcus aureus | 20 | Sensitive |
| Escherichia coli | 30 | Moderate sensitivity |
| Pseudomonas aeruginosa | 40 | Resistant |
| Candida albicans | 25 | Effective |
4. Case Studies
Recent research has highlighted the effectiveness of this compound in clinical settings. For instance:
- Study on Bacterial Infections : A clinical trial assessed the efficacy of this compound in treating infections caused by resistant strains of bacteria. The results showed a significant reduction in infection rates among treated patients compared to controls.
- Antifungal Treatment : Another study focused on its antifungal properties against Candida species, where it was found to inhibit growth effectively at lower concentrations than traditional antifungal agents.
5. Conclusion
This compound exhibits promising biological activities, particularly as an antimicrobial agent. Its synthesis via environmentally friendly methods enhances its appeal for pharmaceutical applications. Ongoing research is expected to further elucidate its potential in treating various infections and possibly expand its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
